molecular formula C10H10N2O2 B1269212 2-cyano-N-(2-methoxyphenyl)acetamide CAS No. 63631-09-4

2-cyano-N-(2-methoxyphenyl)acetamide

Cat. No. B1269212
CAS RN: 63631-09-4
M. Wt: 190.2 g/mol
InChI Key: DGWPHCCSFWYGHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves strategic functionalization of phenyl acetamides and the incorporation of cyano and methoxy groups. For instance, novel acetamides have been synthesized using primary compounds like 3-fluoro-4-cyanophenol, demonstrating a method that could potentially be adapted for the synthesis of 2-cyano-N-(2-methoxyphenyl)acetamide (Yang Man-li, 2008).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, reveals detailed structural configurations and interactions. For example, crystal structure analyses have provided insights into the linearly extended conformation and intermolecular interactions of these compounds (A. Camerman et al., 2005).

Chemical Reactions and Properties

The reactivity of similar compounds, such as the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, demonstrates the potential for efficient and environmentally friendly reactions (Zhang Qun-feng, 2008). Additionally, the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a synthon in heterocyclic synthesis highlights its versatility in chemical reactions (Moustafa A. Gouda, 2014).

Physical Properties Analysis

The physical properties of related compounds, such as crystal structure and mesomorphic behavior, have been studied to understand their characteristics better. For example, the synthesis and novel mesomorphic properties of liquid crystalline polyacetylenes containing phenyl benzoate mesogens reveal the influence of cyano and methoxy groups on material properties (X. Kong, B. Tang, 1998).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, such as reactivity and hydrogen bonding patterns, have been extensively studied. Research on compounds like 2-chloro-N-(4-methoxyphenyl)acetamide provides insights into the hydrogen bond formations and molecular interactions that may also be relevant to 2-cyano-N-(2-methoxyphenyl)acetamide (M. Missioui et al., 2022).

Scientific Research Applications

1. Heterocyclic Synthesis

2-cyano-N-(2-methoxyphenyl)acetamide derivatives are utilized in the synthesis of various heterocyclic systems. This includes compounds that function as important intermediates for creating novel heterocyclic structures, which are essential in many chemical syntheses (Gouda et al., 2015).

2. Production of Azo Disperse Dyes

In the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, 2-cyano-N-(2-methoxyphenyl)acetamide derivatives play a crucial role. These compounds are synthesized using novel catalysts, enhancing selectivity and reducing undesirable by-products (Zhang Qun-feng, 2008).

3. Comparative Metabolism Studies

2-cyano-N-(2-methoxyphenyl)acetamide derivatives are used in studies comparing the metabolism of various chloroacetamide herbicides. These studies are crucial for understanding the metabolic pathways and potential toxicities of these compounds in both human and animal models (Coleman et al., 2000).

4. Novel Antimicrobial Compounds

These derivatives are used in the synthesis of novel antimicrobial acyclic and heterocyclic dyes. The resulting compounds show significant activity against various microbial organisms, suggesting potential applications in medical and industrial fields (Shams et al., 2011).

5. Antitumor Evaluations

Compounds derived from 2-cyano-N-(2-methoxyphenyl)acetamide are evaluated for their antitumor properties. These studies involve synthesizing various heterocyclic derivatives and testing their efficacy against different cancer cell lines, highlighting their potential as therapeutic agents (Shams et al., 2010).

Safety And Hazards

“2-cyano-N-(2-methoxyphenyl)acetamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

2-cyano-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWPHCCSFWYGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351195
Record name 2-cyano-N-(2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2-methoxyphenyl)acetamide

CAS RN

63631-09-4
Record name 2-cyano-N-(2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Liang, C Sun, C Li, H Yu, X Wei, X Liu… - Journal of Medicinal …, 2021 - ACS Publications
Development of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) inhibitors is of great value and significance in the treatment of neoplastic disorders and …
Number of citations: 3 pubs.acs.org

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